![molecular formula C8H6Cl2O2 B1339892 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one CAS No. 55736-71-5](/img/structure/B1339892.png)
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one
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Overview
Description
“1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one” is a chemical compound with the CAS Number: 55736-71-5 . It has a molecular weight of 205.04 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3,4-dichloro-2-hydroxyphenyl)ethanone . The InChI code for this compound is 1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 .Scientific Research Applications
Chemical Properties and Storage
“1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one” is a chemical compound with the CAS Number: 55736-71-5 . It has a molecular weight of 205.04 . This compound is typically stored at room temperature and comes in a physical form of powder .
Antimicrobial Applications
This compound has been studied for its potential antimicrobial applications . It has shown structure-dependent antimicrobial activity against Gram-positive pathogens such as S. aureus, E. faecalis, and C. difficile . Specifically, compounds 14 and 24b have shown promising activity against vancomycin-intermediate S. aureus strains .
Anticancer Applications
The compound has also been explored for its potential anticancer applications . It has favorable cytotoxic profiles in HSAEC-1 cells, making it an attractive scaffold for further development .
Development of Novel Antimicrobial and Anticancer Agents
The compound has been used as a promising scaffold for the development of novel antimicrobial and anticancer agents . The 5-oxopyrrolidine derivatives of the compound are attractive cores for the further development of potential candidates targeting multidrug-resistant Gram-positive pathogens and drug-resistant fungi with genetically defined resistance mechanisms .
Synthesis of Derivatives
A series of 1-(2-hydroxyphenyl)- and (3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acids derivatives of the compound was synthesized, characterized, and evaluated for their antimicrobial activity using representative multidrug-resistant bacterial .
Safety and Hazards
properties
IUPAC Name |
1-(3,4-dichloro-2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-4(11)5-2-3-6(9)7(10)8(5)12/h2-3,12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWSRGXLFGVQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556991 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
CAS RN |
55736-71-5 |
Source
|
Record name | 1-(3,4-Dichloro-2-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00556991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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